molecular formula C16H22N2O2 B153300 tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 387827-18-1

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B153300
CAS RN: 387827-18-1
M. Wt: 274.36 g/mol
InChI Key: HPSJZYBXANBFJH-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a ring of six carbon atoms, attached to the 4-position of the pyridine ring. The 3-position of the phenyl ring is substituted with an amino group (-NH2), and the pyridine ring is further substituted at the 1-position with a carboxylate ester group where the esterifying group is a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenyl rings, the amino group, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Neuroprotective Agent Research

This compound has been studied for its potential role as a neuroprotective agent. In vitro studies have suggested that related compounds can act as both β-secretase and an acetylcholinesterase inhibitor . This dual action could prevent the aggregation of amyloid beta peptide and the formation of fibrils, which are implicated in Alzheimer’s disease. The compound’s ability to protect astrocytes against toxic stimuli like amyloid beta 1-42 makes it a promising candidate for further research into treatments for neurodegenerative diseases.

Future Directions

The study and application of this compound could be a potential area of research, given the interesting structure and functional groups present in the molecule. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine, have been shown to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern It’s plausible that the compound interacts with its targets through this group, leading to changes in the target’s function

Biochemical Pathways

The tert-butyl group, however, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group might influence these properties, given its unique reactivity pattern .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The tert-butyl group, known for its unique reactivity pattern, might be particularly sensitive to these environmental factors .

properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJZYBXANBFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

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